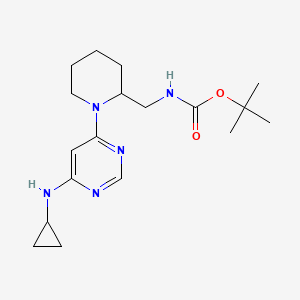

tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)19-11-14-6-4-5-9-23(14)16-10-15(20-12-21-16)22-13-7-8-13/h10,12-14H,4-9,11H2,1-3H3,(H,19,24)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNVIWQSGBRMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1C2=NC=NC(=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate, also known by its CAS number 1353944-71-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 347.46 g/mol. Its structure features a piperidine ring substituted with a pyrimidine moiety and a cyclopropyl amino group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets, including kinases involved in cell signaling pathways. For instance, studies on related compounds have shown that they can inhibit ERK5 kinase activity, which is implicated in cancer cell proliferation and survival . The inhibition of such kinases suggests that this compound may have potential anti-cancer properties.

Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound exhibit submicromolar potency against specific cancer cell lines. The structure's ability to modulate kinase activity provides a basis for its potential use in cancer therapeutics .

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. For example, studies report good oral bioavailability and low clearance rates in animal models, which are critical parameters for therapeutic efficacy . A comparative analysis of related compounds shows varying degrees of membrane permeability and metabolic stability.

| Compound | Cl (mL/min/kg) | Vd (L/kg) | t1/2 (min) | F (%) |

|---|---|---|---|---|

| Example A | 14 | 0.6 | 80 | 42 |

| Example B | 10 | 0.8 | 60 | 50 |

Case Studies

- Inhibition of ERK5 Kinase : A study examined the inhibition of ERK5 kinase by related pyrimidine-based compounds. Results showed that these inhibitors maintained their potency across various assays, demonstrating their potential as therapeutic agents in oncology .

- Antibacterial Activity : Another investigation focused on the antibacterial effects of structurally similar carbamates against resistant strains. The findings indicated significant bactericidal activity at low concentrations, comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key Compounds :

tert-Butyl ((1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate CAS No.: 1353947-50-8 Molecular Formula: C₁₇H₂₈N₄O₃S Molecular Weight: 368.49 g/mol . Differences: Methoxy and methylthio groups at the 6- and 2-positions, respectively, instead of cyclopropylamino.

tert-Butyl ((1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate CAS No.: 1261236-16-1 Molecular Formula: C₁₆H₂₅ClN₄O₂S Molecular Weight: 372.91 g/mol . Differences: Chloro substituent at the 6-position. Impact: The electron-withdrawing chloro group may reduce nucleophilic reactivity compared to the cyclopropylamino group, affecting interactions with biological targets.

tert-Butyl ((1-(6-Ethoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate CAS No.: 1353989-78-2 Molecular Formula: C₁₇H₂₈N₄O₃ Molecular Weight: 336.43 g/mol . Differences: Ethoxy group at the 6-position.

Modifications in the Piperidine/Carbamate Backbone

tert-Butyl (1-Acetylpiperidin-4-yl)carbamate

- Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate .

- Differences : Acetylated piperidine nitrogen vs. methylcarbamate on the piperidin-2-ylmethyl group.

- Impact : The acetyl group reduces basicity of the piperidine nitrogen, which may influence pharmacokinetic properties like blood-brain barrier penetration.

tert-Butyl (4-Hydroxy-5-methoxypyridin-3-yl)methylcarbamate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.